molecular formula C10H13NSi B1580993 2-(Trimethylsilylethynyl)pyridine CAS No. 86521-05-3

2-(Trimethylsilylethynyl)pyridine

Cat. No. B1580993
CAS RN: 86521-05-3
M. Wt: 175.3 g/mol
InChI Key: WOFPTESETJKCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilylethynyl)pyridine is a chemical compound with the molecular formula C10H13NSi . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilylethynyl)pyridine consists of a pyridine ring with a trimethylsilyl ethynyl group attached to one of the carbon atoms . The InChI Key for this compound is WOFPTESETJKCBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Trimethylsilylethynyl)pyridine is a clear, colorless to brown crystalline or fused solid . It has a refractive index of 1.5305-1.5355 . It is insoluble in water .

Scientific Research Applications

Synthesis and Molecular Characterization

2-(Trimethylsilylethynyl)pyridine has been utilized in various synthetic and molecular chemistry applications. For instance, its reactions have been explored to form tricyclic annelated pyridines through intramolecular Diels-Alder reactions, showing promising results in yield and efficiency (Stolle et al., 1987). Additionally, studies have investigated its reaction with 3-trimethylsilyl-2-propyn-1-al and water, proposing mechanisms for the formation of 1,2-dihydropyridine and 4H-pyran, further analyzed through quantum chemistry methods (Shagun et al., 2013).

Use in Organic Ligand Synthesis

This compound has been a key player in the synthesis of pyridine-based ligands for supramolecular chemistry, demonstrating its versatility in organic synthesis (Schubert & Eschbaumer, 1999). Its role in the synthesis of nitrogen-containing polycyclic delta-lactones, as demonstrated by Rudler et al., is another notable application, where its reaction with bis(trimethylsilyl)ketene acetals has been explored (Rudler et al., 2002).

Catalysis and Material Science

The compound has been used in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group, showcasing its potential in catalysis and material science (Capka et al., 1993). This application is significant in developing new catalysts with improved efficiency and stability.

Safety And Hazards

2-(Trimethylsilylethynyl)pyridine should be stored in cool, dry conditions in well-sealed containers. It is incompatible with oxidizing agents .

properties

IUPAC Name

trimethyl(2-pyridin-2-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPTESETJKCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335086
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilylethynyl)pyridine

CAS RN

86521-05-3
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilylethynyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask was charged with 2-bromopyridine (1.21 mL, 12.66 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.97 mL, 13.92 mmol) and the reaction was purged 15 min longer. To this was added copper(I) iodide (0.121 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). Reaction stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->15% EtOAc/Hex) gave 1.73 g (78%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (m, 1H), 7.66 (ddd, J=7.9, 7.9, 1.8, 1H), 7.47 (m, 1H), 7.24 (ddd, J=7.6, 4.9, 1.2, 1H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 150.1, 143.2, 136.1, 127.4, 123.1, 103.8, 94.9, −0.2. Mass spec.: 176.14 (MH)+.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0.121 g
Type
catalyst
Reaction Step Five
Quantity
0.444 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trimethylsilylethynyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsilylethynyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Trimethylsilylethynyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Trimethylsilylethynyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Trimethylsilylethynyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Trimethylsilylethynyl)pyridine

Citations

For This Compound
50
Citations
A Naka, N Shimomura, H Kobayashi - ACS omega, 2022 - ACS Publications
Silole derivatives are attracting significant attention as new functional materials with excellent electronic and photophysical properties. Thus, the development of synthesis methods to …
Number of citations: 4 pubs.acs.org
A Naka, H Kobayashi - Molecules, 2023 - mdpi.com
Rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives (1 and 2) are reported. The reactions of compounds 1 and 2 in the presence of catalytic amounts of …
Number of citations: 1 www.mdpi.com
GP Sagitullina, MA Vorontsova… - Russian journal of …, 2010 - Springer
Substituted 5-nitro-2-ethynylpyridines were synthesized by the Sonogashira reaction of 2-bromo-5-5-nitropyridine with terminal acetylenes. Desilylation, oxidative decarbonylation, and …
Number of citations: 14 link.springer.com
PS Corbin, RG Bergosh - … : Upper-Level Courses and Across the …, 2016 - ACS Publications
In recent years, strides have been made to enhance the coverage of NMR spectroscopy within the chemistry curriculum at Ashland University. This chapter focuses on the use of NMR in …
Number of citations: 1 pubs.acs.org
JA Varela, C Saá - Chemical reviews, 2003 - ACS Publications
Pyridines are increasingly being manufactured synthetically rather than isolated from coal tar. 1 It is desirable for syntheses to be simple, selective, flexible, and waste-free. Prominent …
Number of citations: 812 pubs.acs.org
JT Fletcher, BJ Bumgarner, ND Engels… - …, 2008 - ACS Publications
A variation of the copper-catalyzed Huisgen 1,3-dipolar cycloaddition involving a one-pot two-step transformation of trimethylsilyl-protected alkyne reactants was used to prepare …
Number of citations: 181 pubs.acs.org
JA Christensen, JT Fletcher - Tetrahedron letters, 2014 - Elsevier
A series of ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units were studied as fluorescent chemosensors for metal cations in aqueous solution. Analogs …
Number of citations: 14 www.sciencedirect.com
A Naka, N Shimomura, H Kobayashi - Journal of Organometallic Chemistry, 2022 - Elsevier
The synthesis and ruthenium-catalyzed hydrosilylation reactions of 3-dimethylsilyl-2-ethynylpyridine derivatives (1a–1d) are described. The reaction of 1a and 1b in the presence of a …
Number of citations: 3 www.sciencedirect.com
Y Iso, E Grajkowska, JT Wroblewski… - Journal of medicinal …, 2006 - ACS Publications
Recent genetic and pharmacological studies have suggested that the metabotropic glutamate receptor subtype 5 (mGluR5) may represent a druggable target in identifying new …
Number of citations: 103 pubs.acs.org
S Subramanyam, A Blumstein - ABSTRACTS OF PAPERS OF THE …, 1992 - apps.dtic.mil
A new method for polymerization of the acetylenic bond in ethynyl-pyridines is described. The triple bond was activated via quaternization of the pyridine nitrogen with alkyl triflates. …
Number of citations: 2 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.